N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide
Description
N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a difluorophenyl moiety, and a pyrrolidine carboxamide backbone
Properties
IUPAC Name |
N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c18-15-6-3-7-16(19)14(15)11-21(13-4-1-2-5-13)17(22)12-8-9-20-10-12/h3,6-7,12-13,20H,1-2,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWFIACPLILDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=C(C=CC=C2F)F)C(=O)C3CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzyl halide reacts with the pyrrolidine derivative.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through an alkylation reaction, often using cyclopentyl bromide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl or pyrrolidine rings, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of cyclopentanone or pyrrolidine-3-carboxylic acid derivatives.
Reduction: Formation of N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-amine.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Biological Probes: Utilized in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industry
Polymer Science: Incorporation into polymers to modify their properties, such as flexibility, strength, or thermal stability.
Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound could modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-amine: Lacks the carboxamide group, potentially altering its reactivity and biological activity.
Uniqueness
Structural Features: The combination of a cyclopentyl group, difluorophenyl moiety, and pyrrolidine carboxamide is unique, providing distinct chemical and physical properties.
Reactivity: The presence of the carboxamide group influences the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
